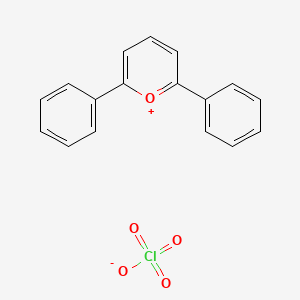

Pyrylium, 2,6-diphenyl-, perchlorate

Vue d'ensemble

Description

Pyrylium, 2,6-diphenyl-, perchlorate is a type of pyrylium salt, which is a six-membered cationic heterocycle with one positively charged oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties . Pyrylium salts have been extensively applied in preparing light emitters, photocatalysts, and sensitizers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrylium, 2,6-diphenyl-, perchlorate typically involves the reaction of 2,6-diphenylpyrylium perchlorate with various reagents. For example, 4-ethyl-3-formyl-2,6-diphenylpyrylium perchlorate can be obtained from 2,6-diphenylpyrylium perchlorate in three steps . The reaction with triethyl orthoformate involves a domino process with ethanol addition-elimination .

Industrial Production Methods

Industrial production methods for pyrylium salts often involve optimizing the cyclization reaction to avoid oligomers or polymer byproducts, leading to high yields . The specific conditions and reagents used can vary depending on the desired product and application.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrylium, 2,6-diphenyl-, perchlorate undergoes various types of reactions, including:

Oxidation and Reduction: Reduction of pyrylium salts leads to hydrocarbons, hydrogenated pyridines, tetrahydropyrans, and thiopyrans.

Substitution: These cations react with nucleophiles at positions 2, 4, and 6, inducing ring-opening and recyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ethylmagnesium bromide, triethyl orthoformate, and ammonium acetate . The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include pyridines, phosphinines, new pyridinium salts, thiopyrylium salts, and various hydrocarbons .

Applications De Recherche Scientifique

Pyrylium, 2,6-diphenyl-, perchlorate has a wide range of scientific research applications:

Chemistry: Used as versatile precursors for the preparation of small molecules and poly(pyridinium salt)s.

Biology: Employed as fluorescent biomarkers and nonlinear optical chromophores.

Medicine: Investigated for potential use in drug delivery systems and as diagnostic tools.

Industry: Applied in the production of light emitters, photocatalysts, and sensitizers.

Mécanisme D'action

The mechanism by which pyrylium, 2,6-diphenyl-, perchlorate exerts its effects involves its high reactivity towards various nucleophiles. This reactivity allows it to participate in a wide array of organic syntheses, leading to the formation of diverse heterocyclic compounds . The molecular targets and pathways involved include the interaction with nucleophiles at specific positions on the pyrylium ring, inducing ring-opening and recyclization reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to pyrylium, 2,6-diphenyl-, perchlorate include:

Furan derivatives: Formed through the conversion of pyrylium salts.

Pyridinium salts: Produced from the reaction of pyrylium salts with nucleophiles.

Thiopyrylium salts: Another product of pyrylium salt reactions.

Uniqueness

What sets this compound apart is its ability to act as a versatile precursor for a wide range of organic syntheses, its excellent absorption and fluorescence properties, and its application in constructing complex macrocycles and metallo-supramolecules .

Propriétés

IUPAC Name |

2,6-diphenylpyrylium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSBBQJVLHOEKH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2432393.png)

![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)